molecular formula C13H18INOS B5044460 N-(2-tert-butylsulfanylethyl)-4-iodobenzamide

N-(2-tert-butylsulfanylethyl)-4-iodobenzamide

Cat. No.: B5044460
M. Wt: 363.26 g/mol
InChI Key: GONMPGQEMCNCGO-UHFFFAOYSA-N
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Description

N-(2-tert-butylsulfanylethyl)-4-iodobenzamide is an organic compound characterized by the presence of a tert-butylsulfanyl group, an ethyl chain, and an iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylsulfanylethyl)-4-iodobenzamide typically involves the following steps:

    Formation of the tert-butylsulfanyl group: This can be achieved by reacting tert-butylthiol with an appropriate alkylating agent.

    Attachment of the ethyl chain: The tert-butylsulfanyl group is then linked to an ethyl chain through a nucleophilic substitution reaction.

    Introduction of the iodobenzamide moiety: The final step involves the coupling of the ethyl-linked tert-butylsulfanyl group with 4-iodobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The tert-butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The iodobenzamide moiety can be reduced to form the corresponding aniline derivative.

    Substitution: The iodine atom in the iodobenzamide can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aniline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-tert-butylsulfanylethyl)-4-iodobenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: The compound can be used as a probe to study biological pathways involving sulfur-containing compounds.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-tert-butylsulfanylethyl)-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, while the iodobenzamide moiety can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

  • N-(2-tert-butylsulfanylethyl)-4-bromobenzamide
  • N-(2-tert-butylsulfanylethyl)-4-chlorobenzamide
  • N-(2-tert-butylsulfanylethyl)-4-fluorobenzamide

Comparison: N-(2-tert-butylsulfanylethyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in biological systems compared to its bromine, chlorine, or fluorine analogs.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INOS/c1-13(2,3)17-9-8-15-12(16)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONMPGQEMCNCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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